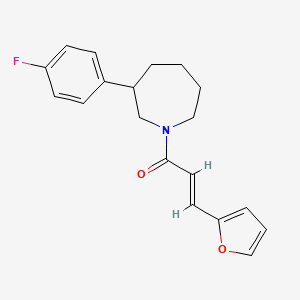

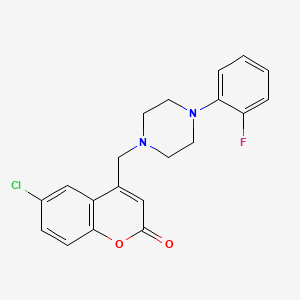

![molecular formula C14H13N3O4S B2880425 N-(4,7-二甲氧基苯并[d]噻唑-2-基)-5-甲基异恶唑-3-甲酰胺 CAS No. 941909-55-3](/img/structure/B2880425.png)

N-(4,7-二甲氧基苯并[d]噻唑-2-基)-5-甲基异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole derivatives, such as N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide , are known to have various pharmaceutical applications . They have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Synthesis Analysis

Thiazole derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The structure of the synthesized compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis

The structure of thiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, they can be used to obtain free carbene particles and complexed with transition metals .Physical And Chemical Properties Analysis

Thiazole derivatives have various physical and chemical properties. For example, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has a molecular weight of 370.47.科学研究应用

Anticancer Activity

The compound’s benzothiazole and oxazole moieties suggest potential antitumor properties. Researchers have investigated its effects on cancer cell lines, including breast, lung, and colon cancer. Preliminary studies indicate that it may inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation as an anticancer agent .

Anti-Inflammatory Properties

Given its structural resemblance to other anti-inflammatory compounds, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has been studied for its ability to modulate inflammatory pathways. It may interfere with cytokine production, thus potentially mitigating inflammation-related diseases .

Neuroprotective Effects

The compound’s benzothiazole ring has been associated with neuroprotective properties. Researchers have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. It could be relevant in conditions like Alzheimer’s disease or Parkinson’s disease .

Antimicrobial Activity

In vitro studies have examined the compound’s antibacterial and antifungal effects. Its unique structure may interfere with microbial growth, making it a candidate for novel antimicrobial agents .

Photophysical Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide exhibits interesting photophysical properties. Researchers have explored its fluorescence behavior, which could have applications in sensors, imaging, or optoelectronic devices .

Chemical Biology and Medicinal Chemistry

The compound’s diverse properties make it intriguing for chemical biology and drug discovery. Scientists have synthesized analogs and derivatives to optimize its activity. Its interactions with biological targets and potential binding sites are areas of active investigation .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-7-6-8(17-21-7)13(18)16-14-15-11-9(19-2)4-5-10(20-3)12(11)22-14/h4-6H,1-3H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXLQAHHOYMKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

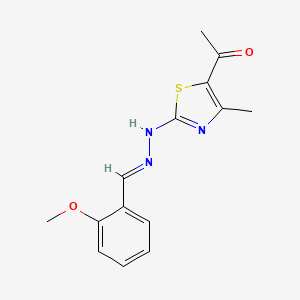

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880346.png)

![6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2880347.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide](/img/structure/B2880348.png)

![2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine](/img/structure/B2880353.png)

![2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2880358.png)

![1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880359.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2880360.png)

![N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)